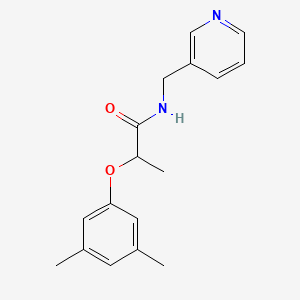

N-(4-甲基苯基)-2,1,3-苯并噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

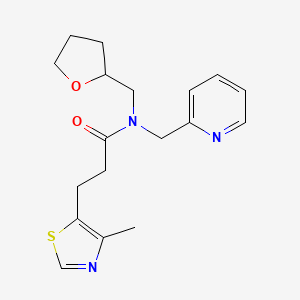

The synthesis of compounds related to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide often involves complex organic reactions that offer insight into the versatility of benzothiadiazole derivatives. For instance, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides demonstrates the compound's reactivity and potential for modification (Reddy et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives, including N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, is characterized by their unique benzothiadiazole core. This core influences the compound's electronic properties and reactivity. For example, X-ray and DFT studies of related compounds reveal the importance of the benzothiadiazole ring in stabilizing the molecule's structure through intramolecular interactions, highlighting the role of molecular architecture in determining the chemical behavior of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

Benzothiadiazole derivatives participate in a variety of chemical reactions that underscore their chemical versatility. For example, reactions involving Pd(II)-catalyzed C-H activation/functionalization demonstrate the compound's potential for chemical modification and application in synthesis. These reactions not only expand the chemical repertoire of benzothiadiazole derivatives but also highlight their potential as intermediates in the synthesis of more complex molecules (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies on related compounds using X-ray crystallography provide insights into the crystalline structures and how they influence the compound's physical properties (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, including reactivity, stability, and interaction with other molecules, play a significant role in its potential applications. The compound's ability to undergo various chemical reactions, such as Pd(II)-catalyzed arylation and oxygenation, indicates its reactivity and potential as a versatile chemical building block (Reddy et al., 2016).

科学研究应用

合成和抗癌活性

- 苯并噻唑衍生物,包括类似于 N-(4-甲基苯基)-2,1,3-苯并噻二唑-5-甲酰胺的那些,因其抗癌特性而被广泛研究。例如,氟化的 2-(4-氨基-3-取代苯基)苯并噻唑在体外对人乳腺癌细胞系表现出有效的细胞毒活性,其中特定的化合物在体内对乳腺和卵巢异种移植肿瘤表现出显著的生长抑制作用 (Hutchinson 等人,2001)。这些化合物通过涉及选择性摄取、AhR 结合、CYP1A1 诱导和导致细胞死亡的广泛 DNA 加合物形成的独特机制表现出其抗肿瘤特异性。

抗菌和抗真菌活性

- 新的 N-(2-苯基-4-氧代-1,3-噻唑烷-3-基)-1,2-苯并噻唑-3-甲酰胺和乙酰胺已被合成并评估了其对多种细菌和真菌物种的抗菌活性。一些化合物表现出有效的抗菌活性,在某些情况下,特定的衍生物显示出比标准药物更高的有效性 (Incerti 等人,2017)。

酶抑制

- 对苯并噻唑衍生物的研究还探索了它们作为酶抑制剂的作用。例如,已合成了具有强碳酸酐酶抑制特性的杂环磺酰胺的金属配合物。这些配合物已证明对人碳酸酐酶同工酶具有强大的抑制作用,在某些情况下优于乙酰唑胺(一种对照化合物)(Büyükkıdan 等人,2013)。

抗癌评估和 SAR 分析

- 已经设计、合成和评估了各种苯并噻唑衍生物对多种癌细胞系的抗癌活性。某些化合物已显示出中等至优异的抗癌活性,一些衍生物表现出的活性高于参考药物依托泊苷 (Ravinaik 等人,2021)。构效关系 (SAR) 分析表明优化这些化合物以增强抗癌功效的潜力。

作用机制

安全和危害

属性

IUPAC Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBDJKSHIPETDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)